molecular formula C65H124O6 B3026127 Bohenin CAS No. 77145-68-7

Bohenin

Cat. No.: B3026127
CAS No.: 77145-68-7
M. Wt: 1001.7 g/mol
InChI Key: PTKKMDRSYOCXLG-RLANJUCJSA-N
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Description

1,3-di(docosanoyl)-2-oleoyl-rac-glycerol , is a complex lipid molecule. Its chemical formula is C65H124O6 , and its molecular weight is approximately 1001.68 g/mol . This compound belongs to the class of triacylglycerols (TAGs), which are esters of glycerol and three fatty acids.

Preparation Methods

The synthetic preparation of 1,3-Didocosanoyl-2-Oleoyl-rac-glycerol involves the esterification of glycerol with docosanoic acid (C22:0) and oleic acid (C18:1) at specific positions. Industrial production methods may vary, but typically involve enzymatic or chemical processes. Unfortunately, specific reaction conditions and industrial-scale methods are not widely documented in the literature.

Chemical Reactions Analysis

1,3-Didocosanoyl-2-Oleoyl-rac-glycerol can undergo various chemical reactions, including:

    Hydrolysis: Enzymatic or chemical cleavage of the ester bonds, yielding glycerol and the corresponding fatty acids.

    Oxidation: Oxidative processes can lead to the formation of oxidized TAGs.

    Reduction: Reduction of the carbonyl groups in the fatty acid chains.

    Substitution: Substitution reactions at the fatty acid positions.

Common reagents and conditions for these reactions depend on the specific transformation. Major products include free fatty acids and modified TAGs.

Scientific Research Applications

1,3-Didocosanoyl-2-Oleoyl-rac-glycerol finds applications in various fields:

    Lipid Metabolism Research: Studying its metabolism sheds light on lipid homeostasis and lipid-related diseases.

    Emulsification Properties: Due to its structure, it may have emulsifying properties in food and cosmetic formulations.

    Biological Membranes: Investigating its role in cell membranes and lipid bilayers.

    Drug Delivery: As a lipid, it may be used in drug delivery systems.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with cellular membranes, lipid signaling pathways, and potential effects on gene expression.

Comparison with Similar Compounds

1,3-Didocosanoyl-2-Oleoyl-rac-glycerol is unique due to its specific combination of docosanoic acid and oleic acid. Similar compounds include other TAGs with different fatty acid compositions, such as 1,2-dioleoyl-3-linoleoyl-rac-glycerol and 1,2-dilinoleoyl-3-oleoyl-rac-glycerol .

Properties

IUPAC Name

[3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H124O6/c1-4-7-10-13-16-19-22-25-28-30-32-34-37-39-42-45-48-51-54-57-63(66)69-60-62(71-65(68)59-56-53-50-47-44-41-36-27-24-21-18-15-12-9-6-3)61-70-64(67)58-55-52-49-46-43-40-38-35-33-31-29-26-23-20-17-14-11-8-5-2/h27,36,62H,4-26,28-35,37-61H2,1-3H3/b36-27-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKKMDRSYOCXLG-RLANJUCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H124O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1001.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(22:0/18:1(9Z)/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0046506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77145-68-7
Record name Bohenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077145687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BOHENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E62B2M7C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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